7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid
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Overview
Description
7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in this compound makes it a valuable intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-ethylbenzimidazole with bromine and subsequent carboxylation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper salts to facilitate the bromination and carboxylation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or nickel complexes in the presence of bases.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of organic semiconductors and other functional materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1H-benzo[d]imidazole-5-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Carboxy-2-ethyl-1H-benzo[d]imidazole: Lacks the halogen substituent, which may influence its chemical behavior.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid enhances its reactivity in substitution and coupling reactions, making it a versatile intermediate for synthesizing various derivatives. Its unique structure also contributes to its potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
7-bromo-2-ethyl-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-8-12-7-4-5(10(14)15)3-6(11)9(7)13-8/h3-4H,2H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCZOTDCDAMDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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